molecular formula C18H34O B14329210 3-Methylheptadec-1-YN-3-OL CAS No. 108241-28-7

3-Methylheptadec-1-YN-3-OL

Cat. No.: B14329210
CAS No.: 108241-28-7
M. Wt: 266.5 g/mol
InChI Key: GMBKEBQFSIBJGI-UHFFFAOYSA-N
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Description

3-Methylheptadec-1-YN-3-OL is an organic compound characterized by the presence of a triple bond (alkyne) and a hydroxyl group (alcohol)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylheptadec-1-YN-3-OL typically involves the reaction of an appropriate alkyne with a suitable alcohol precursor. One common method is the addition of an alkyne to a carbonyl compound (such as an aldehyde or ketone) in the presence of a strong base like sodium amide (NaNH2) or lithium diisopropylamide (LDA). This reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylheptadec-1-YN-3-OL can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-Methylheptadec-1-YN-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylheptadec-1-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylheptadec-1-YN-3-OL: Characterized by a triple bond and hydroxyl group.

    3-Methylheptadec-1-EN-3-OL: Contains a double bond instead of a triple bond.

    3-Methylheptadec-1-OL: Lacks the triple bond, only has a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a triple bond and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

108241-28-7

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

3-methylheptadec-1-yn-3-ol

InChI

InChI=1S/C18H34O/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3,19)5-2/h2,19H,4,6-17H2,1,3H3

InChI Key

GMBKEBQFSIBJGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)(C#C)O

Origin of Product

United States

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